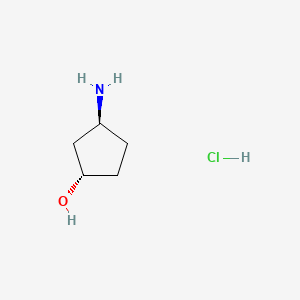

(1S,3S)-3-Aminocyclopentanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Biological Roles

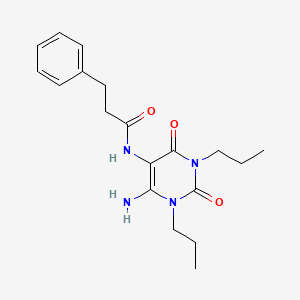

Strategies for Synthesis of Heterocyclic Compounds

Heterocyclic compounds like 1,2,4-triazole-containing scaffolds are crucial in drug discovery for treating various diseases. The review by Nasri et al. (2021) highlights strategies for synthesizing these scaffolds using 3-amino-1,2,4-triazole, indicating the importance of heterocyclic chemistry in developing new pharmaceuticals (Nasri, Bayat, & Kochia, 2021).

Bioorganometallic Chemistry

The review on molybdocene dichloride by Waern and Harding (2004) explores its biological chemistry, including interaction with nucleobases and nucleotides, showcasing the role of organometallic compounds in biological systems and potential therapeutic applications (Waern & Harding, 2004).

Potential Therapeutic Applications

Antitumor Efficacy of FTY720

Zhang et al. (2013) review the antitumor efficacy of FTY720, a compound approved for treating multiple sclerosis but also showing potential in cancer therapy. This study highlights the diverse potential applications of chemical compounds in pharmacology (Zhang et al., 2013).

Enhanced Separation Technologies

Hydrocyclones for Enhanced Separations

Tian et al. (2018) provide a comprehensive review of hydrocyclones, focusing on operating parameters and conditions for enhanced separations. This paper underscores the importance of chemical engineering principles in optimizing separation processes for various industrial applications (Tian et al., 2018).

Safety and Hazards

The safety information for “(1S,3S)-3-Aminocyclopentanol hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of (1S,3S)-3-Aminocyclopentanol hydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a key target in the management of type 2 diabetes mellitus .

Mode of Action

(1S,3S)-3-Aminocyclopentanol hydrochloride acts as a DPP-4 inhibitor . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This inhibits the enzymatic function of DPP-4, leading to increased levels of incretin hormones, improved insulin synthesis, and reduced glucagon release .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By inhibiting DPP-4, the degradation of these hormones is reduced, leading to increased insulin secretion, decreased glucagon release, and consequently, better control of blood glucose levels .

Result of Action

The result of the action of (1S,3S)-3-Aminocyclopentanol hydrochloride is improved glycemic control . By inhibiting DPP-4 and increasing the levels of incretin hormones, the compound helps to regulate insulin and glucagon levels, leading to better management of blood glucose levels .

properties

IUPAC Name |

(1S,3S)-3-aminocyclopentan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-FHAQVOQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S)-3-Aminocyclopentanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)

![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)